3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an oxidizing agent such as bromine or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)-1,2,4-triazole-5-carboxylic acid
- 3-(Pyridin-4-yl)-1,2,4-triazine-5-carboxylic acid
- 3-(Pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiazole ring, in particular, provides unique electronic and steric properties that can influence its interactions with biological targets and its behavior in chemical reactions .
Properties
CAS No. |
911459-67-1 |
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Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-pyridin-4-yl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
InChI Key |
DLNXFINXEDXMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NSC(=C2)C(=O)O |
Origin of Product |
United States |
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